2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid
Description
Chemical Identity: The compound, commonly known as naphthoquine phosphate (CAS: 173531-58-3), is a 4-aminoquinoline derivative with the molecular formula C₂₄H₃₄ClN₃O₉P₂ and a molecular weight of 605.94 g/mol . It is synthesized as a bis(phosphate) salt to enhance solubility and bioavailability. Structurally, it features a tetrahydronaphthalen-1-ol core modified with a tert-butylamino-methyl group and a 7-chloroquinolin-4-yl amino substituent .
Properties
Molecular Formula |
C24H30ClN3O9P2 |
|---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]naphthalen-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H24ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h4-13,27,29H,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) |
InChI Key |
ZMANZJFJCCAHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C2=CC=CC=C2C(=C1)NC3=C4C=CC(=CC4=NC=C3)Cl)O.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Naphthoquine (phosphate) involves several steps. One common method includes the reaction of p-aminophenol with various reagents under specific conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Naphthoquine (phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert Naphthoquine (phosphate) into its reduced form.
Substitution: Substitution reactions often involve the replacement of specific functional groups with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphthoquine (phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Medicine: It is primarily used as an antimalarial drug, often in combination with artemisinin derivatives.
Mechanism of Action
The exact mechanism of action of Naphthoquine (phosphate) is not fully elucidated. it is believed to exert its antimalarial effects by inhibiting hemozoin biocrystallization in the digestive vacuole of late-stage parasites . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme and subsequent parasite death. In the case of its antiviral activity, Naphthoquine (phosphate) is thought to interfere with virus entry and post-entry replication .
Comparison with Similar Compounds
Physicochemical Properties :
- Physical State : Solid powder .
- Solubility : Soluble in dimethyl sulfoxide (DMSO) .
- Storage : Stable at -80°C for six months or -20°C for one month .
Pharmacological Profile: Naphthoquine phosphate is a potent oral antimalarial agent, effective against Plasmodium knowlesi in primate models. At doses of 6–10 mg/kg administered daily for three days, it achieved >90% parasite reduction within 24 hours . Its mechanism involves inhibition of heme detoxification in malaria parasites, a hallmark of 4-aminoquinoline antimalarials .
Structural Analogs
2.1.1. Dopamine D2/D3 Agonists (e.g., 7-((2-(4-(8-methoxyquinolin-4-yl)piperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-2-ol)
- Structure: Shares the tetrahydronaphthalen-ol core but incorporates a piperazine-ethyl-propylamino side chain and methoxyquinoline group .
- Application : Targets Parkinson’s disease via dopamine receptor agonism, contrasting with naphthoquine’s antimalarial action .
- Key Difference: The quinoline substituent in naphthoquine is critical for antimalarial activity, while the piperazine moiety in dopamine agonists modulates receptor binding .
2.1.2. Elacestrant (RAD1901)
- Structure: Contains a tetrahydronaphthalen-2-ol scaffold but with ethylamino-methylphenyl and methoxyphenyl groups .
- Application : A selective estrogen receptor degrader (SERD) for breast cancer, highlighting structural versatility of the tetrahydronaphthalen-ol backbone .
Table 1: Structural Comparison
Functional Analogs: 4-Aminoquinoline Antimalarials
2.2.1. Chloroquine
- Structure: Lacks the tetrahydronaphthalen core but shares the 4-aminoquinoline motif.
- Efficacy : Requires higher doses (e.g., 10 mg/kg/day) compared to naphthoquine for similar antimalarial activity .
- Resistance : Widespread resistance to chloroquine contrasts with naphthoquine’s retained efficacy in preclinical studies .
2.2.2. Amodiaquine
- Structure: Features a 4-aminoquinoline with a diethylamino-methylphenol group.
- Pharmacokinetics : Shorter half-life (~9 hours) versus naphthoquine’s extended action (72-hour dosing interval) .
Table 2: Functional Comparison of 4-Aminoquinolines
Pharmacokinetic and Efficacy Insights
- Solubility : Naphthoquine’s DMSO solubility facilitates formulation, whereas chloroquine’s water solubility limits its use in combination therapies .
- Dosing Regimen : Naphthoquine’s three-day regimen outperforms chloroquine’s seven-day course in compliance and efficacy .
- Toxicity: Naphthoquine exhibits lower cardiotoxicity risk compared to halofantrine, another antimalarial with a tetrahydronaphthalen backbone .
Biological Activity
The compound 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol, phosphoric acid (commonly referred to as N-tert-butyl isoquine), is a synthetic derivative of 4-aminoquinoline. It has garnered attention due to its potential as an antimalarial agent with a mechanism that interferes with the life cycle of the malaria-causing parasite Plasmodium falciparum.
- IUPAC Name : 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
- Molecular Formula : C20H22ClN3O
- Molecular Weight : 355.9 g/mol
- CAS Number : 459133-38-1
N-tert-butyl isoquine operates primarily through the inhibition of heme detoxification within the parasite. The compound binds to heme, preventing its conversion into hemozoin—a process essential for the parasite's survival. This accumulation of toxic heme ultimately leads to the death of Plasmodium falciparum cells.
Antimalarial Efficacy
Research indicates that N-tert-butyl isoquine exhibits significant antimalarial activity. In vitro studies have shown that it effectively reduces the viability of Plasmodium falciparum at low micromolar concentrations. This efficacy is attributed to its ability to disrupt the parasite's metabolic processes by interfering with heme detoxification pathways.
Toxicity Profile
Compared to traditional antimalarial drugs like chloroquine and quinine, N-tert-butyl isoquine has demonstrated a reduced toxicity profile in preliminary studies. This characteristic makes it a promising candidate for further development in antimalarial therapies .
Study on Structure-Activity Relationship (SAR)
A comprehensive study on various derivatives of 4-aminoquinoline analogs highlighted that modifications in the molecular structure significantly affect biological activity. For instance, the introduction of bulky groups such as tert-butyl enhances the compound's binding affinity to heme compared to simpler analogs.
In Vivo Studies
In vivo studies conducted on rodent models infected with Plasmodium species showed that administration of N-tert-butyl isoquine resulted in substantial reductions in parasitemia levels. These findings suggest that the compound not only acts effectively in vitro but also translates its efficacy into biological systems .
Comparative Analysis Table
| Property | N-tert-butyl isoquine | Chloroquine | Quinine |
|---|---|---|---|
| Mechanism of Action | Heme detoxification | Heme polymerization | Heme polymerization |
| Antimalarial Activity | High | High | Moderate |
| Toxicity Profile | Low | Moderate | High |
| Administration Route | Oral | Oral | Oral/Intravenous |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
